molecular formula C21H20Cl2FN3O3S B11503505 (2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11503505
M. Wt: 484.4 g/mol
InChI Key: KTOJBESKUWHFCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazinane ring, multiple halogen substituents, and functional groups that contribute to its reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide typically involves multiple steps, including the formation of the thiazinane ring and the introduction of the various substituents. Common synthetic routes may involve:

    Formation of the Thiazinane Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Substituents: Halogenation and other functional group modifications are carried out using specific reagents and catalysts.

    Final Assembly: The final compound is assembled through a series of coupling reactions and purification steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Scaling Up Reactions: Using larger reactors and continuous flow systems.

    Purification Techniques: Employing advanced chromatography and crystallization methods.

    Quality Control: Implementing rigorous testing to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Halogen substituents can be replaced with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halides or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound may be used to study enzyme interactions and cellular pathways. Its functional groups can interact with various biomolecules, making it a valuable tool for probing biological systems.

Medicine

In medicine, the compound’s potential therapeutic properties can be explored. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, or materials with unique properties.

Mechanism of Action

The mechanism of action of (2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(4-chlorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide
  • (2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(4-bromophenyl)-4-oxo-1,3-thiazinane-6-carboxamide

Uniqueness

The uniqueness of (2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide lies in its specific combination of substituents and functional groups. The presence of both fluorine and chlorine atoms, along with the thiazinane ring, contributes to its distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H20Cl2FN3O3S

Molecular Weight

484.4 g/mol

IUPAC Name

3-butyl-2-(3,5-dichloro-4-hydroxyphenyl)imino-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C21H20Cl2FN3O3S/c1-2-3-8-27-18(28)11-17(20(30)25-13-6-4-12(24)5-7-13)31-21(27)26-14-9-15(22)19(29)16(23)10-14/h4-7,9-10,17,29H,2-3,8,11H2,1H3,(H,25,30)

InChI Key

KTOJBESKUWHFCH-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)CC(SC1=NC2=CC(=C(C(=C2)Cl)O)Cl)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.